5-(p-Tolyl)-1,2,4-triazine
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Overview
Description
5-(p-Tolyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-tolyl hydrazine with formamide or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring or the p-tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
5-(p-Tolyl)-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(p-Tolyl)-1,2,4-triazine and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure but without the p-tolyl group.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: A compound with three p-tolyl groups attached to the triazine ring.
5-(m-Tolyl)-1,2,4-triazine: A similar compound with a methyl group at the meta position of the benzene ring.
Uniqueness
5-(p-Tolyl)-1,2,4-triazine is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties and applications compared to other triazine derivatives.
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C10H9N3/c1-8-2-4-9(5-3-8)10-6-12-13-7-11-10/h2-7H,1H3 |
InChI Key |
CHJADLBLEDWTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC=N2 |
Origin of Product |
United States |
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